molecular formula C4H8N2S B14097670 3-Aminobut-2-enethioamide

3-Aminobut-2-enethioamide

Cat. No.: B14097670
M. Wt: 116.19 g/mol
InChI Key: IJUDUPSHUGIGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 3-Aminobut-2-enethioamide is relatively straightforward. A common synthetic route involves the reaction of dibutene with ammonium sulfate under acidic conditions, resulting in the formation of this compound . This method is efficient and widely used in both laboratory and industrial settings.

Chemical Reactions Analysis

3-Aminobut-2-enethioamide undergoes various types of chemical reactions, including:

    Amination Reactions: It is primarily used as an aminating agent in organic synthesis.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.

    Substitution Reactions: It can undergo substitution reactions, particularly in the presence of suitable reagents and conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Aminobut-2-enethioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Aminobut-2-enethioamide involves its role as an aminating agent. It facilitates the introduction of amino groups into organic molecules, which is crucial in the synthesis of pharmaceutically active compounds. The molecular targets and pathways involved in its mechanism are primarily related to its reactivity with other organic molecules.

Comparison with Similar Compounds

3-Aminobut-2-enethioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and solubility properties, making it a valuable compound in various chemical and industrial processes.

Properties

Molecular Formula

C4H8N2S

Molecular Weight

116.19 g/mol

IUPAC Name

3-aminobut-2-enethioamide

InChI

InChI=1S/C4H8N2S/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7)

InChI Key

IJUDUPSHUGIGMT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=S)N)N

Origin of Product

United States

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